2-(ethylamino)-2-phenylacetonitrile

Description

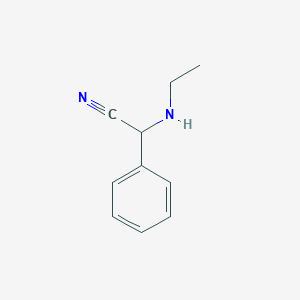

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(ethylamino)-2-phenylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLVMXMXPDLKQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Strategies of 2 Ethylamino 2 Phenylacetonitrile

Transformations at the Nitrile Functionality

The nitrile group (-C≡N) in 2-(ethylamino)-2-phenylacetonitrile is a key site for chemical transformations. Its polarized triple bond renders the carbon atom electrophilic, making it susceptible to nucleophilic attack. libretexts.org

Key reactions involving the nitrile functionality include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation is a fundamental step in the classical Strecker synthesis of α-amino acids. enamine.net

Reduction: The nitrile group can be selectively reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

Addition of Organometallic Reagents: Grignard reagents can add to the nitrile's electrophilic carbon to form an imine salt, which upon hydrolysis, yields a ketone. libretexts.org

These transformations allow for the conversion of the nitrile into other important functional groups, significantly broadening the synthetic utility of the parent molecule.

Reactions Involving the Alpha-Amino Group and its Derivatives

The ethylamino group (-NHCH₂CH₃) in this compound provides another reactive handle for derivatization. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic.

Common derivatization strategies for the α-amino group include:

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form amides. libretexts.org

Alkylation: The nitrogen can be further alkylated, although this can sometimes be challenging to control. nih.gov

Reductive Amination: The amino group can participate in reductive amination reactions. enamine.net

Formation of N-substituted Derivatives: A two-step procedure involving the formation of N-benzotriazolylmethyl derivatives followed by substitution with various nucleophiles allows for the facile N-derivatization of α-amino esters and amides under mild conditions. nih.gov

A variety of derivatization reagents have been developed for amine groups, each with its own advantages for applications like chromatography and mass spectrometry. nih.gov

Functionalization and Modification of the Phenyl Moiety

The phenyl ring of this compound, while generally less reactive than the nitrile and amino groups, can undergo functionalization through electrophilic aromatic substitution reactions. The directing effects of the existing substituent will influence the position of new functional groups. Although the nitrile group is not a classical directing group for ortho-metallation, modifications to the phenyl ring can introduce a wide range of substituents, leading to diverse derivatives.

This compound as a Synthon in Complex Molecule Construction

The bifunctional nature of this compound makes it a valuable synthon—a building block used to introduce specific structural motifs in the synthesis of more complex molecules. enamine.netuni-mainz.de

Ring-Closing Reactions and Heterocycle Formation

α-Aminonitriles are versatile precursors for the synthesis of nitrogen-containing heterocycles. nih.govnih.gov The presence of both a nucleophilic amino group and an electrophilic nitrile group within the same molecule allows for intramolecular reactions, leading to the formation of various ring systems. enamine.net For instance, α-aminonitriles can react with aminothiols like cysteine to form thiazolines, which can then be hydrolyzed to dipeptides. nih.gov Superacid-promoted ring-closing and opening reaction cascades can also be employed to prepare functionalized aza-polycyclic aromatic compounds. nih.gov

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. mdpi.comnih.gov The Strecker reaction, a classic MCR, is a primary method for synthesizing α-aminonitriles. mdpi.comnih.gov this compound itself can be a product of such a reaction and can also participate as a component in further MCRs to generate more complex structures. acs.orgrsc.org For example, a multicomponent polymerization of dialdehydes, diamines, and trimethylsilyl (B98337) cyanide can produce poly(α-aminonitrile)s. rsc.org

Linkage to Polymeric and Advanced Materials

The reactive functional groups of this compound allow for its incorporation into polymeric structures. Multicomponent polymerization strategies have been developed to synthesize poly(α-aminonitrile)s, which are cyano-containing polymers with potential applications in various fields due to their properties, such as high refractive indices. rsc.org These polymers can be further post-functionalized to create materials like poly(α-amino acid)s. rsc.orgacs.org

Spectroscopic Characterization Methodologies and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

In the ¹H NMR spectrum of 2-(N-ethylanilino)-2-phenylacetonitrile, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the phenyl ring attached to the chiral center typically appear as a multiplet in the range of δ 7.61–7.54 ppm and δ 7.49–7.39 ppm. rsc.org The protons of the N-phenyl group are also observed in the aromatic region. rsc.org The methine proton (CH) at the chiral center is expected to appear as a singlet at approximately δ 5.71 ppm. rsc.org The methylene (B1212753) protons (CH₂) of the ethyl group exhibit a quartet signal around δ 3.35–3.21 ppm, while the methyl protons (CH₃) appear as a triplet at approximately δ 1.09 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. For 2-(N-ethylanilino)-2-phenylacetonitrile, the carbon atom of the nitrile group (C≡N) is typically found around δ 117.3 ppm. rsc.org The carbons of the phenyl ring directly attached to the stereocenter resonate in the aromatic region, with the quaternary carbon appearing at approximately δ 133.9 ppm and the other aromatic carbons showing signals between δ 129.1 and 127.4 ppm. rsc.org The chiral methine carbon (CH) gives a signal around δ 58.4 ppm. rsc.org The carbons of the ethyl group are observed at approximately δ 43.0 ppm (CH₂) and δ 13.0 ppm (CH₃). rsc.org

Table 1: ¹H NMR Data for 2-(N-ethylanilino)-2-phenylacetonitrile

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.61-7.54 | m | 2H | Aromatic H |

| 7.49-7.39 | m | 3H | Aromatic H |

| 7.36-7.28 | m | 2H | Aromatic H |

| 7.07-6.94 | m | 3H | Aromatic H |

| 5.71 | s | 1H | CH |

| 3.35-3.21 | dq | 2H | CH₂ |

| 1.09 | t | 3H | CH₃ |

Source: Supporting Information for One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source. rsc.org

Table 2: ¹³C NMR Data for 2-(N-ethylanilino)-2-phenylacetonitrile

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 147.1 | Aromatic C |

| 133.9 | Aromatic C |

| 129.5 | Aromatic C |

| 129.1 | Aromatic C |

| 127.4 | Aromatic C |

| 121.6 | Aromatic C |

| 118.5 | Aromatic C |

| 117.3 | CN |

| 58.4 | CH |

| 43.0 | CH₂ |

| 13.0 | CH₃ |

Source: Supporting Information for One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source. rsc.org

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of the compound. For 2-(ethylamino)-2-phenylacetonitrile, characteristic absorption bands are expected for the N-H, C≡N, and aromatic C-H functional groups.

While a specific IR spectrum for this compound is not available, data for the related compound 2-phenyl-2-(phenylamino)acetonitrile shows a distinct N-H stretching vibration at 3369 cm⁻¹. rsc.org The C≡N (nitrile) stretching vibration is a key diagnostic peak and is typically observed in the range of 2200-2300 cm⁻¹. The presence of the phenyl group is confirmed by aromatic C-H stretching vibrations, which appear above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, typically found in the 1450-1600 cm⁻¹ region. rsc.org The aliphatic C-H bonds of the ethyl group would also show stretching and bending vibrations in the spectrum.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300-3500 |

| C≡N (Nitrile) | Stretch | 2200-2300 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aromatic C=C | Stretch | 1450-1600 |

| Aliphatic C-H | Stretch | 2850-2960 |

Note: These are general ranges and the exact position of the peaks can vary.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

For this compound (C₁₀H₁₂N₂), the molecular weight is 160.22 g/mol . researchgate.net In an electron ionization mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 160. The fragmentation of this ion would likely involve the loss of small, stable molecules or radicals. For instance, cleavage of the ethyl group could lead to fragments corresponding to the loss of a methyl (CH₃·) or an ethyl (C₂H₅·) radical. Another common fragmentation pathway for nitriles is the loss of HCN. Analysis of these fragment ions helps to piece together the molecular structure.

While a specific mass spectrum for this compound was not found in the searched literature, the expected molecular ion peak and fragmentation patterns can be predicted based on the known stability of various fragments and general fragmentation rules in mass spectrometry.

Advanced Diffraction Techniques for Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the regularly spaced atoms of a crystal, a diffraction pattern is generated that can be mathematically transformed into a detailed model of the molecular structure.

As of the latest search, no published X-ray crystal structure for this compound was found. The acquisition of such data would require the synthesis of the compound and the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Theoretical and Computational Investigations of 2 Ethylamino 2 Phenylacetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity. nih.govscispace.com For 2-(ethylamino)-2-phenylacetonitrile, methods like Density Functional Theory (DFT) are employed to model its electronic structure. researchgate.netmdpi.com These calculations can predict a variety of molecular properties that are crucial for assessing the compound's chemical behavior.

Detailed analysis of the electronic properties of this compound would involve the calculation of several key parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution around the molecule. researchgate.net These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen of the nitrile group and the ethylamino group, indicating regions prone to electrophilic attack, while areas with positive potential would be susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to study charge distribution and intramolecular interactions, such as hyperconjugation and hydrogen bonding. nih.gov This analysis provides a detailed picture of the bonding within the molecule and can help to explain its stability and reactivity.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 6.0 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 2.5 D | Provides insight into the overall polarity of the molecule. mdpi.com |

Mechanistic Studies of Formation Pathways and Transformation Reactions

Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions, including the formation and subsequent transformations of this compound. researchgate.netescholarship.orgrsc.org By modeling the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the associated activation energies. sid.ir

The formation of this compound can be envisaged through various synthetic routes, such as the Strecker synthesis involving benzaldehyde (B42025), ethylamine, and a cyanide source. Computational studies can model the step-by-step mechanism of this reaction, determining the most energetically favorable pathway. This involves calculating the Gibbs free energy of activation for each step, which helps in understanding the reaction kinetics. nih.gov

Similarly, the transformation reactions of this compound, such as hydrolysis of the nitrile group or reactions at the amino group, can be investigated. nih.gov For instance, the hydrolysis of the nitrile to a carboxylic acid or an amide can be modeled to understand the conditions required and the stability of the intermediates. These studies are crucial for predicting the chemical stability of the compound and its potential metabolic pathways.

| Parameter | Calculated Value (kcal/mol) | Significance |

|---|---|---|

| Activation Energy (Ea) | 25.0 | The energy barrier that must be overcome for the reaction to occur. pleiades.online |

| Enthalpy of Reaction (ΔH) | -15.0 | Indicates whether the reaction is exothermic or endothermic. |

| Gibbs Free Energy of Reaction (ΔG) | -10.0 | Determines the spontaneity of the reaction. |

Conformational Analysis and Stereochemical Modeling for Chiral Forms

This compound possesses a chiral center at the carbon atom bonded to the phenyl, ethylamino, and cyano groups. This gives rise to two enantiomers, (R)- and (S)-2-(ethylamino)-2-phenylacetonitrile. The three-dimensional arrangement of the atoms, or conformation, can significantly influence the molecule's properties and biological activity.

Conformational analysis through computational methods involves systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them. This is typically done by rotating the single bonds in the molecule and calculating the energy at each step. For this compound, the rotation around the C-N bond of the ethylamino group and the C-C bond connecting the chiral center to the phenyl group would be of particular interest.

Stereochemical modeling can further be used to compare the properties of the two enantiomers. This can include comparing their optimized geometries, vibrational frequencies, and electronic properties. Such studies are crucial in the context of pharmacology, where different enantiomers of a drug can have vastly different biological activities.

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation and Ligand Design

Computational methods are extensively used in drug discovery to understand the relationship between the structure of a molecule and its biological activity (SAR). nih.gov While specific biological targets for this compound are not the focus here, the principles of computational SAR can be applied to understand how modifications to its structure would affect its properties.

By creating a library of virtual derivatives of this compound with different substituents on the phenyl ring or modifications to the ethylamino group, it is possible to calculate various molecular descriptors for each derivative. These descriptors can include electronic properties (like HOMO/LUMO energies), steric properties (like molecular volume), and hydrophobic properties (like logP). mdpi.com

Applications and Advanced Materials Based on 2 Ethylamino 2 Phenylacetonitrile Derivatives

Role as Building Blocks in Medicinal Chemistry Research

The primary application of 2-(ethylamino)-2-phenylacetonitrile and related α-aminonitriles is as foundational building blocks in medicinal chemistry. mdpi.comresearchgate.net These compounds are crucial intermediates in the synthesis of numerous biologically active molecules and complex drugs. mdpi.combohrium.com Their utility stems from the ability of the aminonitrile moiety to be converted into other important functional groups.

α-Aminonitriles are well-established precursors for the synthesis of both natural and unnatural α-amino acids, which are fundamental components of peptides and proteins. researchgate.net The classic Strecker reaction, which is often used to produce α-aminonitriles, is a cornerstone method for preparing α-amino acids from these intermediates. researchgate.netacs.org Beyond amino acids, they are starting materials for a variety of other structures, including 1,2-diamines and nitrogen-containing heterocycles like imidazoles and thiadiazoles, which are prevalent in many pharmaceutical agents. mdpi.com

Research has demonstrated the broad potential of α-aminonitrile derivatives in various therapeutic areas, with studies indicating anticancer, antiviral, and antibacterial properties for compounds within this class. mdpi.comresearchgate.net For example, certain aminonitrile-containing molecules have been identified as reversible inhibitors of the dipeptidyl peptidase-4 (DPP4) enzyme, a target for diabetes treatment. researchgate.net

A specific example of their application is in the synthesis of coumarin (B35378) derivatives. A novel synthesis method has been developed for 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives, using a reaction between 4-hydroxycoumarin, an aromatic aldehyde, and ethylamine. This highlights how the core structure of this compound can be incorporated into more complex heterocyclic systems with potential bioactivity.

Furthermore, α-aminonitriles can participate in prebiotic chemistry pathways. Studies have shown that in the presence of aminothiols like cysteine, α-aminonitriles can react to form five or six-membered heterocycles, which subsequently hydrolyze into dipeptides. nih.gov This reaction pathway suggests a plausible route for the formation of thiol-containing peptides on early Earth, underscoring the fundamental reactivity of the aminonitrile group. nih.gov

Table 1: Examples of Bioactive Molecules and Intermediates Derived from α-Aminonitriles

| Derivative Class | Synthetic Utility/Biological Activity | Reference(s) |

| α-Amino Acids | Precursors for peptide and protein synthesis. | researchgate.net |

| 1,2-Diamines | Versatile building blocks for ligands and pharmaceuticals. | mdpi.com |

| Imidazoles/Thiadiazoles | Core structures in many therapeutic agents. | mdpi.com |

| Dipeptidyl Peptidase-4 (DPP4) Inhibitors | Potential treatment for diabetes. | researchgate.net |

| Phthalascidin/Saframycin A | Natural products with anti-tumor activity. | mdpi.comresearchgate.net |

| Pro-pesticides | Phenylacetonitrile (B145931) derivatives have been developed as pro-pesticides. | nih.gov |

Contributions to Materials Science and Engineering

While the predominant applications of this compound derivatives are in the life sciences, related structures have found utility in materials science, particularly as functional materials. The stability and molecular structure of the phenylacetonitrile core are key to these applications.

A notable example is the use of 2-cyclohexyliden-2-phenyl acetonitrile (B52724), a structural analog, as a high-performance fragrance ingredient. google.com This compound is valued in the perfume industry for its powerful and stable floral, geranium-like scent. google.com Its high boiling point and stability across various media allow it to be incorporated into a wide range of consumer products, including perfumes, body care items, and fabric softeners, where it provides a long-lasting fragrance. google.com The synthesis of this and related odoriferous substances involves the condensation of a phenylacetonitrile derivative with a ketone, demonstrating how the core scaffold can be modified to create materials with specific sensory properties. google.com The robustness of the phenylacetonitrile structure contributes to the material's high substantivity and longevity, which are critical performance metrics in fragrance engineering. google.com

Development of Specialized Chemical Reagents and Ligands

The synthesis of α-aminonitriles, including this compound, is an active area of research focused on the development of more efficient and environmentally benign methods. This has led to the creation of specialized catalysts and reagents. A wide variety of catalytic systems have been explored for the Strecker reaction and related syntheses, including metal-catalysts (e.g., Au, Cu, Rh), biocatalysts, and organocatalysts. mdpi.comtandfonline.combohrium.com The development of these catalysts is a significant contribution to synthetic chemistry, enabling the production of aminonitriles with higher yields and, in some cases, controlled stereochemistry. mdpi.comresearchgate.net

Recent advancements include:

Novel Catalysts: Gold nanoparticles capped with a porous silica (B1680970) shell (Au@pSiO2) have been shown to be a highly efficient and recyclable catalyst for the one-pot, three-component Strecker synthesis of α-aminonitriles. tandfonline.com

Greener Cyanide Sources: To mitigate the risks associated with toxic cyanide sources like hydrogen cyanide (HCN), researchers have developed methods that use safer alternatives. bohrium.comrsc.org These include potassium hexacyanoferrate(II), aliphatic nitriles, and even α-amino acids, which can be converted into the necessary cyanide reagent in situ. rsc.org

Electrochemical Methods: A metal-free, electrochemical protocol for the dehydrogenative cyanation of benzylic C-H bonds has been developed, offering a sustainable route to valuable 2-phenylacetonitrile (B1602554) derivatives. researchgate.net

The structure of this compound, containing both a nitrogen donor (amine) and a nitrile group, gives it the potential to act as a bidentate ligand, binding to a metal center through two points of attachment. Such ligands are highly valuable in coordination chemistry and catalysis for controlling the reactivity and selectivity of metal-catalyzed reactions.

Functionalization for Advanced Chemical Tools and Probes

In modern chemical biology, chemical probes are essential tools for studying the function of proteins and other biomolecules in their native environment. orgsyn.org These probes are typically small molecules that have been modified—or functionalized—to include a reporter group (like a fluorophore) or a reactive group for target identification. sigmaaldrich.com

The structure of this compound makes it a suitable candidate for development into such advanced chemical tools. The molecule possesses two key handles for functionalization:

The Phenyl Ring: This aromatic ring can be modified through standard electrophilic aromatic substitution reactions to append various functional groups.

The Secondary Amine: The ethylamino group can be readily acylated or alkylated, providing a straightforward attachment point for linkers, reporter tags (e.g., fluorophores, biotin), or photoreactive moieties for photoaffinity labeling experiments. sigmaaldrich.com

For example, attaching a fluorescent dye would allow researchers to visualize the localization of the molecule or its binding partners within a cell using fluorescence microscopy. sigmaaldrich.com Alternatively, incorporating a "pro-moiety" could create a caged compound that only becomes active upon a specific stimulus, such as light. This concept is demonstrated in the development of pro-pesticides from related phenylacetonitrile derivatives, where a cleavable group is attached to control the release of the active agent. nih.gov While specific examples of this compound being used as a chemical probe are not prominent, its status as a versatile building block with multiple points for modification provides a clear strategic pathway for its conversion into customized chemical probes for biological research. mdpi.com

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies and Process Intensification

The traditional synthesis of 2-(ethylamino)-2-phenylacetonitrile and related compounds relies heavily on the Strecker reaction, a well-established but often criticized method due to its use of stoichiometric amounts of toxic cyanide reagents. prepchem.comnih.gov Future research is keenly focused on developing greener, more efficient, and scalable synthetic protocols.

A significant area of development is the move away from toxic cyanating agents. Recent studies have demonstrated novel methods for α-aminonitrile synthesis that avoid traditional reagents by using ammonium (B1175870) salts as catalysts with aminoacetonitrile, providing a more environmentally benign alternative to the Strecker approach. nih.gov Another strategy involves the S-oxidation of potassium thiocyanate (B1210189), which can release cyanide units for the cyanation of tertiary amines in aqueous solutions without toxic byproducts. organic-chemistry.org

Process intensification represents another critical frontier. This approach aims to make chemical processes safer, more sustainable, and more efficient by reducing reaction volumes and solvent use. cetjournal.it Techniques such as ultrasound assistance have been shown to dramatically improve the synthesis of α-aminonitriles. nih.gov Ultrasound-assisted reactions can lead to shorter reaction times, higher yields, and the direct formation of crystalline products, simplifying purification. nih.govresearchgate.net The transition from traditional batch processing to continuous flow reactors is also a key aspect of intensification, offering better control over reaction parameters and enhanced safety for highly exothermic reactions. cetjournal.it

| Methodology | Key Features | Potential Advantages | Relevant Research |

|---|---|---|---|

| Classical Strecker Synthesis | One-pot reaction of an aldehyde (benzaldehyde), an amine (ethylamine), and a cyanide source (sodium cyanide). prepchem.com | Well-established, versatile. | prepchem.commdpi.com |

| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to accelerate the reaction. nih.gov | Shorter reaction times, higher yields, improved crystallinity of product. nih.govresearchgate.net | nih.govresearchgate.net |

| Organocatalysis | Employment of small organic molecules (e.g., thiourea (B124793) derivatives) as catalysts. mdpi.com | Enables asymmetric synthesis for chiral products, avoids heavy metals. mdpi.com | mdpi.com |

| Alternative Cyanide Sources | Use of less toxic or in-situ generated cyanide, such as from potassium thiocyanate. organic-chemistry.org | Greener process, reduced handling of highly toxic reagents. nih.govorganic-chemistry.org | nih.govorganic-chemistry.org |

| Continuous Flow Synthesis | Performing the reaction in a continuously flowing stream rather than a batch reactor. cetjournal.it | Enhanced safety, better heat management, improved reproducibility, and potential for automation. cetjournal.it | cetjournal.it |

Investigation of Untapped Reactivity Profiles and Novel Transformations

While this compound is primarily known as a synthetic intermediate, its full reactivity profile remains an area for exploration. The molecule possesses three key functional groups—a nitrile, a secondary amine, and a phenyl ring—each offering potential for unique chemical transformations.

Future research will likely focus on leveraging this multifunctionality. For example, the reduction of the nitrile group in 2-ethylamino-2-phenylacetonitrile using reagents like lithium aluminum hydride yields β-ethylamino-2-phenylethylamine, a diamine with a distinct chemical profile. prepchem.com The development of selective transformations that can modify one functional group while leaving the others intact is a significant challenge. This could include selective N-alkylation or N-acylation of the secondary amine, or electrophilic aromatic substitution on the phenyl ring.

Furthermore, α-aminonitriles are valuable building blocks for the synthesis of more complex molecules, including unnatural amino acids and heterocyclic compounds. mdpi.com Research into novel cyclization reactions involving both the nitrile and amine functionalities could lead to new classes of nitrogen-containing heterocycles, which are prevalent in bioactive molecules.

Integration into Automated Synthesis Platforms

The automation of small molecule synthesis is revolutionizing chemical research and development, enabling the rapid creation and testing of new compounds. chemrxiv.org Integrating the synthesis of this compound and its derivatives into these automated platforms is a logical next step.

Automated synthesizers can perform multi-step reactions, including couplings and purifications, with minimal human intervention. chemrxiv.org For a molecule like this compound, an automated platform could be programmed to:

Synthesize the initial α-aminonitrile core using a robust method like the Strecker reaction. nih.gov

Perform a series of diversification reactions, such as adding different substituents to the amine or the phenyl ring.

Purify each derivative automatically.

This high-throughput approach would allow for the rapid generation of a library of related compounds, which could then be screened for desired properties in fields like materials science or medicinal chemistry. chemrxiv.orgnih.gov

Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry offers powerful tools for designing new molecules and predicting their properties before they are ever synthesized in a lab. rsc.org This "in silico" approach can save significant time and resources by focusing experimental efforts on the most promising candidates.

For this compound, computational methods can be used to explore how structural modifications affect its properties. For example:

Quantum chemical calculations can predict reactivity, bond energies, and spectral properties. chapman.edu

Molecular docking simulations could be used if a biological target is identified, predicting how well different derivatives might bind to a receptor's active site.

Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms, trained on experimental data, can predict properties like solubility, stability, or even odor characteristics for newly designed derivatives. rsc.org

By systematically altering the substituents—for instance, replacing the ethyl group with other alkyl chains or adding functional groups to the phenyl ring—researchers can computationally screen vast virtual libraries to identify derivatives with tailored electronic, steric, or photophysical properties. rsc.orgchapman.edu

| Computational Method | Application to Derivatives | Predicted Property | Reference Example |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculate electronic structure of new derivatives. | Reactivity, pKa, Spectroscopic Signatures. | chapman.edu |

| Molecular Dynamics (MD) | Simulate the molecule's movement and interaction with a solvent or receptor over time. | Conformational flexibility, binding stability. | chapman.edu |

| Artificial Neural Networks (ANN) | Train a model on existing experimental data to make predictions for new structures. | Photophysical properties (e.g., fluorescence). | rsc.org |

| Molecular Docking | Predict the binding orientation of a molecule to a target protein. | Binding affinity, potential biological activity. | chimicatechnoacta.ru |

Cross-Disciplinary Research with Related Fields

The unique structural characteristics of this compound and its analogs make them attractive candidates for cross-disciplinary research.

Medicinal Chemistry: α-Aminonitriles are recognized as important pharmacophores with potential anticancer, antiviral, and antibacterial properties. mdpi.com Future work could involve synthesizing libraries of derivatives for screening against various biological targets.

Materials Science: The phenylacetonitrile (B145931) core is found in molecules used in fragrance applications due to their stability and tenacity. google.com Research could explore how modifications to the aminonitrile structure impact these properties, potentially leading to new, long-lasting odorants.

Agrochemicals: The synthesis of novel derivatives could yield compounds with potential herbicidal or pesticidal activity, a common application for novel organic molecules.

Advanced Characterization Techniques for Complex Derivatives

As more complex derivatives of this compound are synthesized, advanced analytical techniques will be crucial for their unambiguous characterization. While standard techniques like NMR, FTIR, and mass spectrometry are foundational, more sophisticated methods will be required to elucidate complex structures and stereochemistry. nih.govchimicatechnoacta.ru

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be essential to confirm the connectivity of atoms in structurally complex derivatives.

High-Resolution Mass Spectrometry (HRMS): This technique provides highly accurate molecular weight measurements, allowing for the confident determination of a compound's elemental composition. chimicatechnoacta.ru

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure, including absolute stereochemistry in chiral compounds. nih.gov This technique can reveal details about bond lengths, angles, and intermolecular interactions in the solid state. nih.govresearchgate.net

Chiral Chromatography: For enantioselective syntheses, chiral separation techniques will be necessary to determine the enantiomeric excess (ee) of the product.

The application of these advanced methods will be indispensable for verifying the structures of novel compounds and understanding their chemical and physical properties on a molecular level. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(ethylamino)-2-phenylacetonitrile and its hydrochloride derivatives?

- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting phenylacetonitrile derivatives with ethylamine under basic conditions (e.g., K₂CO₃ in acetonitrile) facilitates the introduction of the ethylamino group . The hydrochloride salt is obtained by treating the free base with HCl gas or concentrated hydrochloric acid in anhydrous conditions .

- Key Considerations : Monitor reaction progress via TLC, and optimize pH and temperature to minimize byproducts like imine intermediates .

Q. How can researchers characterize the structural purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use and NMR to confirm the presence of the nitrile (-C≡N), ethylamino (-NH-CH₂CH₃), and phenyl groups. For example, the nitrile carbon appears at ~115–120 ppm in NMR .

- FTIR : Detect characteristic peaks for -C≡N (~2240 cm⁻¹) and -NH (broad peak ~3300 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemical ambiguities in chiral derivatives (e.g., (S)-enantiomers) .

Q. What are the primary applications of this compound in organic synthesis?

- Role as a Building Block : The compound serves as a precursor for synthesizing β-amino nitriles, which are intermediates in heterocycle formation (e.g., imidazoles or pyridines) .

- Chiral Synthesis : The (S)-enantiomer is used in asymmetric catalysis to produce enantiomerically pure pharmaceuticals .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound hydrochloride?

- Variables to Test :

- Solvent Polarity : Higher polarity solvents (e.g., acetonitrile) enhance nucleophilicity of ethylamine .

- Catalysts : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate amine substitution .

- Temperature : Moderate heating (40–60°C) balances reaction rate and byproduct suppression .

- Data Table :

| Condition | Yield (%) | Byproducts (%) |

|---|---|---|

| Acetonitrile, 25°C | 65 | 15 |

| DMF, 50°C | 78 | 8 |

| THF, 40°C (+ catalyst) | 85 | 5 |

Q. How can contradictory spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

- Approach :

- Dynamic NMR : Investigate rotational barriers in the ethylamino group, which may cause splitting in NMR signals .

- Computational Chemistry : Compare experimental shifts with density functional theory (DFT)-predicted values to validate assignments .

- Case Study : Discrepancies in nitrile carbon shifts (~3 ppm variation) may arise from solvent polarity effects; use DMSO-d₆ vs. CDCl₃ for consistency .

Q. What strategies are effective for separating enantiomers of this compound?

- Chiral Resolution :

- Chromatography : Use chiral stationary phases (e.g., amylose-based columns) with hexane/isopropanol mobile phases .

- Diastereomeric Salt Formation : React the racemate with a chiral acid (e.g., tartaric acid) and recrystallize .

- Key Metrics :

- Enantiomeric excess (ee) >98% achieved via preparative HPLC .

Q. How does substitution at the phenyl ring influence the biological activity of this compound derivatives?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., -NO₂ at para position) enhance binding to enzymes like monoamine oxidases .

- Lipophilicity : Methyl or halogen substituents improve blood-brain barrier penetration in neuroactive analogs .

- Data Table :

| Substituent | IC₅₀ (MAO-B Inhibition, μM) | LogP |

|---|---|---|

| -H | 120 | 1.2 |

| -Cl | 45 | 1.8 |

| -OCH₃ | 90 | 1.5 |

Q. What safety protocols are critical when handling reactive intermediates in this compound synthesis?

- Hazard Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.